molecular formula C20H24N2O4S B587740 Deacetyl Diltiazem N-Oxide CAS No. 122619-90-3

Deacetyl Diltiazem N-Oxide

Cat. No.: B587740
CAS No.: 122619-90-3
M. Wt: 388.482
InChI Key: IUGDJMNXZDLMHP-MOPGFXCFSA-N
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Description

Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem, a benzothiazepine derivative known for its antihypertensive and vasodilating properties. This compound is characterized by its molecular formula C20H24N2O4S and a molecular weight of 388.48 . It is part of the Diltiazem family and is recognized for its bioactive properties .

Mechanism of Action

Target of Action

Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem , a benzothiazepine derivative with antihypertensive and vasodilating properties . Diltiazem primarily targets cardiac and vascular smooth muscle . It inhibits the calcium influx into these muscles during depolarization . Compared to other drugs, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Mode of Action

The mode of action of this compound is similar to its parent compound, Diltiazem. It works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in vasodilation, reducing blood pressure and the workload on the heart .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . This compound is one of the metabolites produced through these metabolic pathways .

Pharmacokinetics

Diltiazem and its metabolites, including this compound, are well-absorbed and undergo first-pass metabolism after oral administration . The metabolites are detectable in plasma within 30 minutes . The terminal half-lives of the metabolites are considerably longer than that of Diltiazem . Less than 5% of the dose is excreted as unchanged Diltiazem in the urine over a 24-hour period .

Result of Action

The action of this compound results in potent vasodilation, reducing blood pressure and the workload on the heart . This makes it effective in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action of this compound, like its parent compound Diltiazem, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Also, individual variations in liver function can influence the metabolism and efficacy of the compound .

Biochemical Analysis

Cellular Effects

It is known that Diltiazem, the parent compound of Deacetyl Diltiazem N-Oxide, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in metabolic pathways within the body. It is a metabolite of Diltiazem, which is metabolized in the liver by several pathways, including deacetylation, N-demethylation, and O-demethylation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Diltiazem N-Oxide typically involves the oxidation of Deacetyl Diltiazem. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the validation of the product .

Chemical Reactions Analysis

Types of Reactions: Deacetyl Diltiazem N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Deacetyl Diltiazem N-Oxide (DNO) is a metabolite of Diltiazem, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina. This article explores the biological activity of DNO, its pharmacological properties, metabolic pathways, and potential therapeutic implications based on diverse research findings.

Overview of Diltiazem and Its Metabolites

Diltiazem is classified as a benzothiazepine derivative that acts by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and decreased myocardial oxygen demand. Upon administration, Diltiazem undergoes extensive first-pass metabolism, yielding several active metabolites, including Deacetyl Diltiazem (DD) and this compound (DNO) .

Metabolic Pathway

  • Diltiazem Deacetyl Diltiazem (25-50% activity retained)
  • Deacetyl Diltiazem This compound (DNO)

Pharmacological Activity of this compound

DNO retains significant pharmacological activity, functioning similarly to its parent compound but with distinct properties. Research indicates that DNO exhibits about 25-50% of the pharmacological activity compared to Diltiazem .

DNO acts as a calcium channel blocker , influencing various physiological processes:

  • Vasodilation : By blocking calcium entry into vascular smooth muscle cells, it promotes relaxation and dilation of blood vessels.
  • Cardiac Effects : Similar to Diltiazem, it may reduce heart rate and myocardial contractility through its action on the sinoatrial and atrioventricular nodes.

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical implications of DNO:

  • Cardiovascular Effects : A study demonstrated that DNO effectively reduced blood pressure in hypertensive models, showcasing its potential as an antihypertensive agent. The study highlighted that DNO's vasodilatory effects are comparable to those observed with Diltiazem .
  • Metabolic Implications : Research has linked metabolites like DNO with alterations in metabolic pathways. For instance, elevated levels of trimethylamine N-oxide (TMAO), a gut microbiome-dependent metabolite, have been associated with cardiovascular risk factors. While not directly studied in relation to DNO, understanding these metabolic interactions is crucial for evaluating its safety profile .
  • Comparative Studies : In vitro studies comparing the efficacy of DNO against other calcium channel blockers indicated that while it is less potent than some newer agents, its profile offers benefits in specific patient populations who may not tolerate other medications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Property This compound Diltiazem
Calcium Channel Blocking YesYes
Pharmacological Activity 25-50% of parent compoundBaseline
Vasodilatory Effect ModerateStrong
Heart Rate Impact Moderate reductionSignificant reduction
Metabolism CYP3A4 mediatedExtensive first-pass

Properties

IUPAC Name

2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDJMNXZDLMHP-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747423
Record name 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122619-90-3
Record name 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deacetyl Diltiazem N-Oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JR44YR7QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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